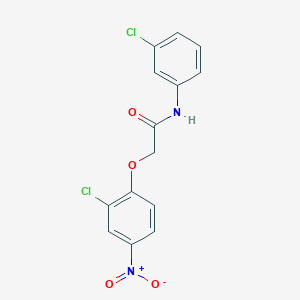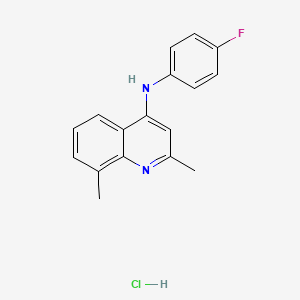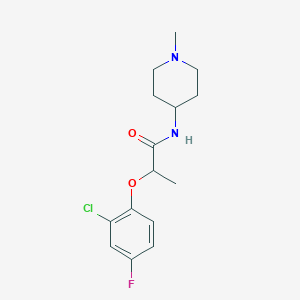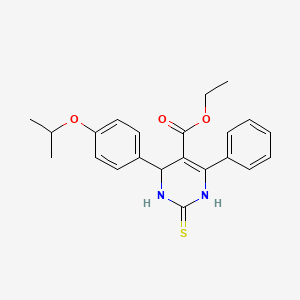
2-(2-chloro-4-nitrophenoxy)-N-(3-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloro-4-nitrophenoxy)-N-(3-chlorophenyl)acetamide, also known as N-(2-chloro-4-nitrophenyl)-2-(3-chlorophenyl)acetamide, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(2-chloro-4-nitrophenoxy)-2-(2-chloro-4-nitrophenoxy)-N-(3-chlorophenyl)acetamide(3-chlorophenyl)acetamide is not fully understood. However, studies have suggested that it may act by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. It may also act as a corrosion inhibitor by forming a protective layer on the surface of metals.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-chloro-4-nitrophenoxy)-2-(2-chloro-4-nitrophenoxy)-N-(3-chlorophenyl)acetamide(3-chlorophenyl)acetamide has anti-inflammatory and anticancer effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-chloro-4-nitrophenoxy)-2-(2-chloro-4-nitrophenoxy)-N-(3-chlorophenyl)acetamide(3-chlorophenyl)acetamide in lab experiments is that it is readily available and can be synthesized using a well-established method. It also has a high purity and can be easily characterized using various analytical techniques.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. Further studies are needed to elucidate its mode of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-chloro-4-nitrophenoxy)-2-(2-chloro-4-nitrophenoxy)-N-(3-chlorophenyl)acetamide(3-chlorophenyl)acetamide. In the field of medicinal chemistry, further studies are needed to investigate its potential as an anti-inflammatory and anticancer agent. Studies are also needed to investigate its potential side effects and toxicity.
In the field of materials science, further studies are needed to investigate its potential as a corrosion inhibitor and dye for OLEDs. Studies are also needed to investigate its thermal stability and fluorescence properties.
Conclusion:
2-(2-chloro-4-nitrophenoxy)-2-(2-chloro-4-nitrophenoxy)-N-(3-chlorophenyl)acetamide(3-chlorophenyl)acetamide is a chemical compound that has potential applications in various scientific fields. Its synthesis method has been well-established and it has been studied for its anti-inflammatory and anticancer effects, as well as its potential as a corrosion inhibitor and dye for OLEDs. Further studies are needed to elucidate its mechanism of action and potential side effects, as well as its potential applications in these fields.
Synthesemethoden
The synthesis of 2-(2-chloro-4-nitrophenoxy)-2-(2-chloro-4-nitrophenoxy)-N-(3-chlorophenyl)acetamide(3-chlorophenyl)acetamide involves the reaction of 3-chloroaniline with 2-chloro-4-nitrophenol in the presence of a base such as potassium carbonate. The resulting product is then reacted with acetyl chloride to form the final compound. This synthesis method has been well-established and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
2-(2-chloro-4-nitrophenoxy)-2-(2-chloro-4-nitrophenoxy)-N-(3-chlorophenyl)acetamide(3-chlorophenyl)acetamide has been studied for its potential applications in various scientific fields. In the field of medicinal chemistry, this compound has been investigated as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. It has also been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
In the field of materials science, 2-(2-chloro-4-nitrophenoxy)-2-(2-chloro-4-nitrophenoxy)-N-(3-chlorophenyl)acetamide(3-chlorophenyl)acetamide has been studied for its potential applications as a corrosion inhibitor for metals. It has also been investigated as a potential dye for organic light-emitting diodes (OLEDs) due to its high thermal stability and fluorescence properties.
Eigenschaften
IUPAC Name |
2-(2-chloro-4-nitrophenoxy)-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c15-9-2-1-3-10(6-9)17-14(19)8-22-13-5-4-11(18(20)21)7-12(13)16/h1-7H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUYWVHRWKQFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]-2-propen-1-one](/img/structure/B5067465.png)
![5-(3-bromo-4-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5067478.png)
![2-[(3-isoxazolylmethyl)thio]-5,6-dimethoxy-1H-benzimidazole](/img/structure/B5067480.png)
![1-[(4-bromo-3-methoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5067485.png)
![2-({[4-(1-adamantyl)-2-methylphenyl]amino}methyl)-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5067497.png)
![2-({1-[3-(4-chloro-2-methylphenoxy)-2-hydroxypropyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B5067513.png)


![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5067526.png)
![N-{[(2-nitrophenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5067533.png)


![N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5067559.png)
